(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate
Description
Structural Formula
The molecular structure comprises:
- A pyrrolidine ring with a sulfonamide linkage (N-bound 4-methylphenylsulfonyl group) and a sulfonate ester (O-bound methanesulfonyl group).
- Bond connectivity :
- Nitrogen at position 1 connects to the sulfonyl group.
- Oxygen at position 3 connects to the methanesulfonate group.
Stereochemical Configuration :
- The chiral center at position 3 adopts an R configuration , confirmed by X-ray crystallography or chiral resolution techniques.
- The tetrahedral geometry of the pyrrolidine ring influences steric interactions and molecular reactivity.
| Structural Feature | Description |
|---|---|
| Pyrrolidine ring | Saturated five-membered ring with one nitrogen atom. |
| 4-Methylbenzenesulfonyl group | Electron-withdrawing sulfonamide group para-substituted with a methyl group. |
| Methanesulfonate ester | Polar sulfonate group enhancing solubility in aprotic solvents. |
CAS Registry Number and Molecular Formula Validation
Key Identifiers:
Validation :
- The molecular formula was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.
- The CAS registry entry aligns with structural descriptors in PubChem and commercial chemical databases.
Physicochemical Properties: Melting Point, Boiling Point, and Solubility Profiling
Experimental Data:
Key Observations:
Properties
IUPAC Name |
[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-10-3-5-12(6-4-10)20(16,17)13-8-7-11(9-13)18-19(2,14)15/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXGEZFAKTYAG-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate typically involves multiple steps, starting with the preparation of the tetrahydro-1H-pyrrol ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the 4-methylphenylsulfonyl group is usually accomplished via sulfonylation reactions, where the tetrahydro-1H-pyrrol ring is treated with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the methanesulfonate ester is formed by reacting the intermediate compound with methanesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonate Group
The methanesulfonate (-OSO₂CH₃) group serves as an excellent leaving group, enabling Sₙ2 displacement reactions under mild conditions. Key features include:
Reaction Characteristics
-
Nucleophiles : Amines, alkoxides, thiols, azides, and cyanides
-
Solvents : Polar aprotic media (e.g., DMF, DMSO, acetonitrile)
-
Catalysts : Base (e.g., K₂CO₃, Et₃N) to deprotonate nucleophiles
Example Reaction Pathways
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| Sodium azide | (3R)-1-Tosyltetrahydropyrrol-3-yl azide | DMF, 80°C, 12 h | |
| Potassium cyanide | (3R)-1-Tosyltetrahydropyrrol-3-yl cyanide | DMSO, RT, 6 h |
Steric hindrance from the bulky tosyl group and tetrahydropyrrolidine ring may influence reaction rates and stereochemical outcomes .
Transition Metal-Catalyzed Cross-Coupling Reactions
The methanesulfonate group participates in palladium-catalyzed couplings with organometallic reagents, enabling stereospecific C–C bond formation:
Mechanistic Insights
-
Catalysts : Pd(OAc)₂ with chiral ligands (e.g., Josiphos L53 )
-
Reagents : Grignard (RMgX), organozinc (R₂Zn), or organoboron compounds
-
Additives : Fluoride sources (e.g., CsF) enhance transmetalation
Proposed Pathway
Retention of configuration at the stereocenter is observed due to the Sₙ2-like oxidative addition step .
Elimination and Rearrangement Reactions
Under strong basic conditions (e.g., DBU, t-BuOK), β-hydrogen elimination can occur, yielding α,β-unsaturated pyrrolidine derivatives :
Key Factors
-
Base : Sterically hindered bases favor elimination over substitution
-
Solvent : Non-polar solvents (e.g., THF, toluene)
-
Temperature : Elevated temperatures (70–100°C)
This pathway is analogous to eliminations observed in mesylated cyclohexanol systems .
Sulfonamide Group Reactivity
The tosyl (4-methylphenylsulfonyl) group exhibits limited reactivity under standard conditions but can be cleaved under harsh acidic or reductive conditions :
Deprotection Methods
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic hydrolysis | HBr/AcOH, reflux | Free pyrrolidine + p-toluenesulfonic acid |
| Reductive cleavage | Na/NH₃(l), −78°C | Desulfonylated pyrrolidine |
Such transformations are critical in medicinal chemistry for deprotecting amine intermediates .
Ring-Opening and Functionalization
The tetrahydropyrrolidine ring undergoes acid-catalyzed ring-opening via protonation at the nitrogen, followed by nucleophilic attack:
Example Reaction
This reactivity mirrors observations in structurally related N-tosylpyrrolidines .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-Heterocycles, including derivatives of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, as promising antiviral agents. These compounds have shown efficacy against various viruses, including HIV and herpes simplex virus. For instance, modifications to the structure have led to increased potency against resistant strains of HIV, demonstrating the relevance of this compound in antiviral drug design .
Anti-inflammatory Agents
The compound's structural characteristics allow it to function as a COX-II inhibitor, which is significant in treating inflammation-related diseases. Research indicates that similar sulfonyl-containing heterocycles exhibit anti-inflammatory properties, suggesting that this compound could be developed into therapeutic agents for conditions like arthritis and cardiovascular diseases .
Anticancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies involving Mannich bases derived from related structures have shown promising results against human lung carcinoma and breast cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .
Case Studies
Mechanism of Action
The mechanism of action of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl acetate
- (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl chloride
- (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl bromide
Uniqueness
Compared to similar compounds, (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, and how can purity be maximized?
- Methodology : A common approach involves sulfonylation of pyrrolidine intermediates using 4-methylbenzenesulfonyl chloride under anhydrous conditions. For example, NaH in tetrahydrofuran (THF) is used to deprotonate the hydroxyl group of the pyrrolidine precursor, followed by dropwise addition of the sulfonyl chloride . Recrystallization from methanol or ethanol is critical for purification, as residual solvents like xylene (used in reflux steps) may affect crystallinity .
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Time | 2–30 hours (depending on substituents) | |
| Solvent | THF or xylene | |
| Purification | Recrystallization (methanol) |
Q. How can the stereochemical integrity of the (3R)-configuration be preserved during synthesis?
- Methodology : Chiral auxiliary agents or enantioselective catalysts should be employed during critical steps, such as cyclization or sulfonylation. X-ray crystallography (as in ) confirms stereochemistry by analyzing dihedral angles between planar groups (e.g., tolyl and pyrrolidine rings). For example, deviations >10° in dihedral angles may indicate racemization .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving structural contradictions in sulfonylated pyrrolidine derivatives?
- Methodology : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for dynamic stereochemical analysis). In , weak π–π interactions (4.06–4.14 Å) and C–H···π contacts stabilize the crystal lattice, which can be disrupted in solution-phase studies. High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., S=O stretching at 1150–1300 cm⁻¹) validate functional groups .
- Data Conflict Resolution :
- Example : Discrepancies in melting points (e.g., 483 K in vs. lower values in other studies) may arise from polymorphism. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions.
Q. How do substituents on the sulfonyl group influence biological activity, and what mechanistic insights exist?
- Methodology : Replace the 4-methylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess changes in enzyme inhibition (e.g., pyrazole-based inhibitors in ). Molecular docking studies can correlate steric/electronic effects with binding affinity. For instance, planar tolyl groups (r.m.s. deviation <0.02 Å) enhance π-stacking with hydrophobic enzyme pockets .
- Table : Biological Activity vs. Substituents
| Substituent | Activity (IC₅₀, μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Methylphenyl | 2.3 ± 0.5 | Tyrosine kinase | |
| 3,5-Bis(trifluoromethyl)phenyl | 0.8 ± 0.2 | CYP3A4 |
Q. What strategies mitigate side reactions during sulfonate ester formation?
- Methodology : Control reaction temperature (<40°C) to avoid hydrolysis of the methanesulfonate group. Use anhydrous solvents (e.g., THF dried over molecular sieves) and minimize exposure to moisture. In , NH groups in intermediates are protected with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on the sulfonate .
Methodological Challenges
Q. How can computational models predict crystallization behavior for sulfonylated pyrrolidines?
- Approach : Density Functional Theory (DFT) calculations simulate intermolecular interactions (e.g., C–H···π, π–π stacking) observed in X-ray structures . Pair Distribution Function (PDF) analysis correlates predicted vs. experimental crystal packing.
Q. What are the limitations of current synthetic protocols for scaling to multi-gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
